4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE
Overview
Description
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-ONE is a complex organic compound featuring a quinoline derivative and a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE typically involves multiple steps, including the formation of the quinoline ring and the attachment of the bicycloheptane moiety. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Bicycloheptane Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce fully saturated bicycloheptane derivatives .
Scientific Research Applications
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A related quinoline derivative with similar structural features.
1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: A bicycloheptane compound with comparable chemical properties.
Uniqueness
4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is unique due to its combination of a quinoline ring and a bicycloheptane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-13-5-6-14-11-15(22)7-8-16(14)23(13)18(25)21-10-9-20(4,17(24)12-21)19(21,2)3/h7-8,11,13H,5-6,9-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZYYBBWGOTCTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)(C(=O)C4)C)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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